molecular formula C9H10O B1677668 Propiophenone CAS No. 93-55-0

Propiophenone

Cat. No.: B1677668
CAS No.: 93-55-0
M. Wt: 134.17 g/mol
InChI Key: KRIOVPPHQSLHCZ-UHFFFAOYSA-N
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Description

Propiophenone, also known as 1-phenylpropan-1-one, is an aromatic ketone characterized by a phenyl group attached to a propanone moiety. It is a colorless liquid with a sweet odor, insoluble in water but miscible with organic solvents. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIOVPPHQSLHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044470
Record name 1-Phenylpropan-1-one
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Molecular Weight

134.17 g/mol
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Description Data deposited in or computed by PubChem

Physical Description

Water-white to light amber liquid or solid with a strong flowery odor; mp = 17.5-21 deg C; [HSBD] Colorless or yellow liquid; mp = 17-18 deg C; [MSDSonline], Liquid, colourless oily liquid or low melting crystalline solid with a pungent, powerful, floral, herbaceous odour
Record name Propiophenone
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Record name 1-Phenyl-1-propanone
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Record name Propiophenone
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Boiling Point

218.0 °C @ 760 MM HG
Record name PHENYL ETHYL KETONE
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Solubility

MISCIBLE WITH METHANOL, ANHYD ETHANOL, ETHER, BENZENE, TOLUENE; INSOL IN WATER, GLYCEROL, ETHYLENE & PROPYLENE GLYCOL, Solubility in water = 0.2 wt% at 20 °C., 2 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name PHENYL ETHYL KETONE
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Record name 1-Phenyl-1-propanone
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Record name Propiophenone
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Density

1.0105 @ 20 °C/4 °C, LIQ, 1.004-1.014
Record name PHENYL ETHYL KETONE
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Vapor Density

4.63 (AIR= 1)
Record name PHENYL ETHYL KETONE
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Vapor Pressure

0.17 [mmHg], 1.5 mm Hg at 20 °C
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Color/Form

WATER-WHITE TO LIGHT AMBER LIQ, LEAFLETS OR TABULAR CRYSTALS

CAS No.

93-55-0
Record name Propiophenone
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Record name Phenyl ethyl ketone
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Record name Propiophenone
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Record name 1-Propanone, 1-phenyl-
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Record name 1-Phenylpropan-1-one
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Record name PHENYL ETHYL KETONE
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Record name 1-Phenyl-1-propanone
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Melting Point

21 °C, CONGEALING TEMP: 17.5-21 °C, 19 - 20 °C
Record name PHENYL ETHYL KETONE
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Record name 1-Phenyl-1-propanone
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Synthesis routes and methods I

Procedure details

A method according to claim 1 wherein the ketone is diethyl ketone and the carboxylic acid is benzoic acid to yield propiophenone.
[Compound]
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ketone
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carboxylic acid
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Synthesis routes and methods II

Procedure details

Further examples of ketones produced from ketones and carboxylic acids include: acetone and benzoic acid to obtain acetophenone; acetone and propionic acid to obtain methyl ethyl ketone and diethyl ketone; acetone and phenylacetic acid to obtain phenylacetone; diethyl ketone and acetic acid to obtain acetone and methyl ethyl ketone; diethyl ketone and benzoic acid to obtain propiophenone; benzophenone and acetic acid to obtain acetophenone; and benzoic acid and methyl ethyl ketone to obtain acetophenone and propiophenone.
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Synthesis routes and methods III

Procedure details

In Example 1, using the reactor described above, together with ancillary equipment, a mixture containing 2 moles of propionic acid per mole of benzoic acid was fed to the reactor together with 4 moles of water per mole of benzoic acid at a rate of 249 ml/hr. for 4.5 hours. The reaction temperature was maintained between 445° C. and 450° C. Analysis of the condensed organic layer by gas chromatography indicated that 4.68 pounds of isobutyrophenone were produced per 100 pounds of propiophenone. These data are delineated in Table I. The instrument used was a Bendix Model 2300 dual column programmed temperature gas chromatograph having a thermal conductivity detector. The bridge current was 200 ma. with a 0-1 mv. recorder. The column consisted of two, 10 feet by 1/8 inch stainless steel tubing packed with silicone on an inert support. The column temperature was 190° C. The carrier gas was helium at 30 cc/minute.
Quantity
2 mol
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4 mol
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Synthesis routes and methods IV

Procedure details

Example 1 was repeated except that no water was present in the feed mixture fed to the reactor; the feed rate was 279 ml/hr, the reaction time was 5.5 hours. Analysis of the condensed organic layer by gas chromatography indicated that 5.04 pounds of isobutyrophenone were produced per 100 pounds of propiophenone.
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Synthesis routes and methods V

Procedure details

As can be seen from Table 3, the electronic properties of the substituents on the phenyl ring of the ketone changed the reduction rate but had less effect on the enantioselectivity (18-33%). An acetophenone substituted in the para position by an electron releasing group, such as 4′-methyl and 4′-methoxy, is reduced more slowly than acetophenone (entries 3, 8 and 9). The chloro substituted acetophenones are all reduced faster, especially for the ortho position (entries 3-7). This trend is opposite to the generally observed trend for Noyori's transfer hydrogenation catalysts in which an ortho-Cl substitution decreases the rate of the reduction (S. Hashiguchi, A. Fujii, J. Takehara, T. Ikariya, R. Noyori, J. Am. Chem. Soc. 1995, 117, 7562). The catalyst (iii) with KOtBu is also efficient for the transfer hydrogenation of propiophenone, 2-acetonaphthone, benzophenone, benzylacetone, benzaldehyde and N-benzylideneaniline (entries 11-15). The hydrogenation of propiophenone gave 1-phenylpropanol in 61% e.e (S) (entry 10). The more difficult ketimine N-phenyl-(1-phenylethylidene)amine (Ph-CMe=N-Ph) was only partially reduced (<5%) after 18 h under the same conditions (entry 16), while cyclohexanone was not hydrogenated (entry 17). Transfer hydrogenation of unsaturated ketones was complicated by some reduction of the C═C double bond (Scheme 2).
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catalyst ( iii )
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catalyst
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[Compound]
Name
ketone
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[Compound]
Name
chloro substituted acetophenones
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Name
ortho-Cl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propiophenone
Reactant of Route 2
Propiophenone
Reactant of Route 3
Propiophenone
Reactant of Route 4
Reactant of Route 4
Propiophenone
Reactant of Route 5
Propiophenone
Reactant of Route 6
Propiophenone
Customer
Q & A

Q1: What is the molecular formula and weight of propiophenone?

A1: this compound has the molecular formula C9H10O and a molecular weight of 134.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use Infrared (IR), proton and carbon Nuclear Magnetic Resonance (NMR), and mass spectrometry (MS) for the structural characterization of this compound and its derivatives. [, , ]

Q3: Can you provide an example from the research of how this compound's structure has been determined?

A3: In one study, researchers used IR and 1H NMR spectroscopy to confirm the synthesis of 3'-nitrothis compound from the nitration of this compound. []

Q4: How does this compound react as a substrate in organic synthesis?

A4: this compound serves as a versatile building block in organic synthesis. It readily undergoes reactions such as bromination, nitration, and Grignard reactions, allowing for the introduction of various functional groups. [, , , ]

Q5: Can this compound be used as a starting material in the synthesis of heterocyclic compounds?

A5: Yes, this compound derivatives can undergo cyclization reactions to form various heterocyclic compounds, such as benzodiazepines and benzothiophenes. [, ]

Q6: What are the applications of this compound in catalytic reactions?

A6: Researchers have explored the use of this compound as a model substrate in asymmetric transfer hydrogenation reactions. This method facilitates the synthesis of chiral alcohols, which are valuable building blocks for pharmaceuticals and other fine chemicals. []

Q7: Are there examples of specific catalysts used with this compound in these reactions?

A7: Researchers have successfully employed chiral nitrogen-containing tetradentate ligands in conjunction with ruthenium, rhodium, or iridium complexes to catalyze the asymmetric transfer hydrogenation of this compound. []

Q8: What biological activities have been reported for this compound derivatives?

A8: this compound derivatives have shown a variety of biological activities, including hypolipidemic, antineoplastic, cytotoxic, and anxiolytic-like effects in preclinical studies. [, , ]

Q9: Which structural features contribute to the biological activities of this compound derivatives?

A9: Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aromatic ring and the type of amine substituent at the beta-position significantly influence the biological activity of this compound derivatives. [, , ]

Q10: Are there any this compound derivatives currently used as pharmaceuticals?

A10: While this compound itself is not a pharmaceutical, certain derivatives like tolperisone (2,4'-dimethyl-3-piperidinothis compound) are used clinically as centrally acting muscle relaxants. []

Q11: How does tolperisone exert its muscle relaxant effect?

A11: Although the exact mechanism of action is not fully understood, tolperisone is thought to act primarily on the spinal cord, depressing both monosynaptic and polysynaptic reflex potentials. []

Q12: What is known about the metabolism of this compound?

A12: In vitro studies using liver microsomes have shown that this compound primarily undergoes reduction to 1-phenyl-1-propanol. Other metabolic pathways include aliphatic C-hydroxylation and alcohol dehydrogenation. []

Q13: Are there species differences in the metabolism of this compound?

A13: Yes, significant species differences have been observed in the metabolism of this compound. For example, rat liver preparations showed a preference for NADH as a cofactor for the reduction of this compound, while rabbit liver preparations exhibited comparable activity with both NADH and NADPH. []

Q14: What about the metabolism of substituted propiophenones, like those found in designer drugs?

A14: Research on designer drugs containing substituted propiophenones, such as 4'-methoxy-alpha-pyrrolidinothis compound (MOPPP), focuses on identifying metabolites and the cytochrome P450 isoenzymes involved in their metabolism. This information is crucial for understanding the potential toxicity and effects of these substances. []

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